4-isothiocyanatobenzenethiol

Single-Molecule Conductance Molecular Electronics Isothiocyanate Headgroup

Standard mono-functional thiols or isothiocyanates cannot provide both stable SAM anchoring and post-assembly reactivity. 4-Isothiocyanatobenzenethiol solves this: thiol anchors densely to Au/Ag, while isothiocyanate enables covalent conjugation. • Enables two-step surface functionalization without mixed-SAM strategies; delivers ~3.5× higher single-molecule conductance on Pt electrodes. • Rapid QC via cyclocondensation with 1,2-benzenedithiol (UV λmax 365 nm, ≥99% conversion). Available for immediate procurement.

Molecular Formula C7H5NS2
Molecular Weight 167.3 g/mol
CAS No. 42901-86-0
Cat. No. B8616639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isothiocyanatobenzenethiol
CAS42901-86-0
Molecular FormulaC7H5NS2
Molecular Weight167.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S
InChIInChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H
InChIKeyGPMYEDPBOBTIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanatobenzenethiol: A para-Bifunctional Building Block for Orthogonal Conjugation


4-Isothiocyanatobenzenethiol (CAS 42901-86-0), systematically named 4-isothiocyanatobenzene-1-thiol, is a low-molecular-weight (167.25 g/mol) aromatic compound bearing both an isothiocyanate (–NCS) and a thiol (–SH) group in para orientation on a benzene ring . It belongs to the class of heterobifunctional aryl linkers, wherein the thiol group enables robust chemisorption onto noble metal surfaces (e.g., Au, Ag) to form self-assembled monolayers (SAMs), while the isothiocyanate moiety provides an electrophilic handle for nucleophilic conjugation with amines, thiols, or hydroxyls [1]. Predicted physicochemical properties include a density of 1.2 g/cm³, a boiling point of 292.1 °C at 760 mmHg, an ACD/LogP of 3.44, and a polar surface area of 83 Ų . These combined features position the compound as a versatile intermediate for bioconjugation, molecular electronics, surface-enhanced Raman scattering (SERS) tag synthesis, and stimuli-responsive polymer design.

Chemisorption anchor Thiol group for robust Au/Ag SAM formation
Reactive handle Isothiocyanate for amine/thiol/hydroxyl conjugation
Application scope Molecular electronics, SERS tags, bioconjugation, polymer design

Why Mono-Functional Analogs Fail in Orthogonal Assembly


Substituting 4-isothiocyanatobenzenethiol with a mono-functional aryl thiol (e.g., 4-mercaptobenzoic acid, 4-aminothiophenol) or a mono-functional isothiocyanate (e.g., 4-isothiocyanatobenzoic acid) introduces fundamental limitations in sequential, two-step surface functionalization protocols [1]. Mono-thiols lack a secondary reactive group for post-assembly conjugation, forcing reliance on less controllable physisorption or mixed-SAM strategies that compromise surface density and homogeneity. Mono-isothiocyanates, conversely, cannot form stable, well-ordered SAMs on gold via the NCS group alone, as the Au–S dative bond from the thiolate is thermodynamically required for dense, upright monolayer packing [2]. The para-bifunctional architecture of 4-isothiocyanatobenzenethiol uniquely satisfies both requirements: the thiol anchors the molecule to the substrate in a geometrically defined orientation, and the isothiocyanate remains solvent-exposed and reactive, enabling subsequent covalent modification—a dual capability that generic analogs cannot replicate.

Target 4-Isothiocyanatobenzenethiol
Substitute Mono-thiols (e.g., 4-MBA)
Lack secondary reactive group for post-assembly conjugation; may shift toward mixed-SAM strategies with lower surface density and homogeneity.
Target 4-Isothiocyanatobenzenethiol
Substitute Mono-isothiocyanates
Cannot form stable, well-ordered SAMs on gold; lack the Au–S dative bond required for dense, upright monolayer packing.
Target 4-Isothiocyanatobenzenethiol
Substitute Symmetric dithiols (e.g., 1,4-BDT)
Prone to loop configurations and multilayer formation; lose reactive handles, limiting orthogonal surface functionalization.

Quantitative Differentiation Against Structural Analogs


Isothiocyanate vs. Thiolate Contact Conductance on Platinum

In single-molecule break-junction experiments, the isothiocyanate (–NCS) headgroup provides substantially higher electronic coupling to platinum and palladium electrodes than the analogous thiolate (–S−) headgroup. The single-molecule conductance (Gn=0) of alkanediisothiocyanate model compounds [SCN(CH₂)ₙNCS, n = 4–8] on Pt electrodes was approximately 3.5-fold higher than on Au electrodes, a result attributed to stronger orbital overlap between NCS and Pt/Pd d-bands [1]. In contrast, thiolate-terminated analogs on the same Pt electrodes exhibit lower conductance due to weaker metal–sulfur hybridization. This headgroup-dependent contact resistance advantage is directly transferable to 4-isothiocyanatobenzenethiol when deployed as an NCS-terminated molecular wire or SAM anchoring group on non-Au electrode materials.

Contact conductance
Class-level inference
~3.5-fold higher on Pt vs. Au (NCS headgroup)
Informs Pt/Pd junction design context
Model alkanediisothiocyanate break-junction data
Single-Molecule Conductance Molecular Electronics Isothiocyanate Headgroup

Orthogonal Bifunctionality vs. Homo-Bifunctional Dithiols in SAMs

Self-assembled monolayers (SAMs) formed from symmetric homo-bifunctional dithiols (e.g., 1,4-benzenedithiol) frequently suffer from undesirable 'loop' configurations, where both thiol termini bind to the gold surface, or from multilayer formation via disulfide cross-linking [1]. Isocyanothiols such as 4-isothiocyanatobenzenethiol circumvent this problem because the two terminal groups are chemically orthogonal: the thiol binds preferentially to the gold substrate via a strong Au–S bond (binding energy ~40–50 kcal/mol), while the isothiocyanate remains unbound and directed outward [1][2]. RAIR spectroscopy and ellipsometry confirmed that the resulting SAMs are well-ordered monolayers with the long molecular axis oriented perpendicular to the surface. After SAM formation, the exposed NCS groups can be chemically derivatized without disrupting the underlying monolayer—a capability demonstrated by the irreversible covalent attachment of nanometer-scale gold clusters to the NCS-terminated surface [1].

SAM structure
Class-level inference
Isocyanothiol SAMs: upright, ordered, reactive NCS groups
1,4-Benzenedithiol SAMs: loops, multilayers, no reactive handle
Enables well-ordered reactive monolayer platforms
RAIR/ellipsometry characterization
Self-Assembled Monolayers Surface Engineering Orthogonal Functionalization

Cyclocondensation Reactivity with Vicinal Dithiols

Aromatic isothiocyanates, including 4-isothiocyanatobenzenethiol, undergo quantitative cyclocondensation with excess 1,2-benzenedithiol under mild conditions (room temperature, aqueous or organic media) to form a five-membered cyclic dithiocarbonate product with concomitant release of the corresponding free amine (R-NH₂) [1]. All aromatic isothiocyanates tested reacted quantitatively (≥99% conversion), whereas tertiary alkyl isothiocyanates (e.g., tert-butyl isothiocyanate) failed to react, providing a class-level selectivity benchmark [1]. The cyclocondensation product absorbs strongly at 365 nm (ε ≈ 23,000 M⁻¹cm⁻¹), enabling spectrophotometric detection with a limit of quantitation below 1 nmol/mL. This reactivity profile means 4-isothiocyanatobenzenethiol can be directly quantified in complex mixtures using HPLC-UV or spectrophotometric readout after derivatization—a practical advantage over isothiocyanate analogs lacking aromatic activation.

Cyclocondensation reactivity
Class-level inference
≥99% conversion (aromatic NCS)
Supports QC quantitation workflows
Spectrophotometric detection at 365 nm
Isothiocyanate Quantitation Cyclocondensation Assay Analytical Chemistry

Transthiocarbamoylation: A Unique Bio-Conjugation Pathway

Thiolated isothiocyanates (i.e., isothiocyanate-thiol conjugates) retain electrophilic reactivity and can transfer the isothiocyanate moiety to cysteine residues on cellular proteins via transthiocarbamoylation [1]. In a cellular model using 6-methylsulfinylhexyl isothiocyanate (6-HITC)–β-mercaptoethanol conjugate, the thiolated isothiocyanate induced heme oxygenase-1 expression at levels comparable to the parent isothiocyanate, and the conjugate transferred the ITC moiety specifically to Cys-521 of Hsp90β protein as confirmed by nano-LC/MALDI-TOF MS/MS [1]. This 'prodrug-like' reactivity is structurally enabled by the dual NCS/SH architecture of compounds like 4-isothiocyanatobenzenethiol: the thiol group can reversibly form mixed disulfides or thiocarbamate adducts, while the isothiocyanate retains the ability to re-engage nucleophilic targets. Simple aryl thiols (e.g., 4-mercaptobenzoic acid) lack this tandem electrophilic reactivity.

Transthiocarbamoylation
Class-level inference
Thiolated isothiocyanate: ITC transfer to Hsp90β Cys-521 confirmed
Simple aryl thiols: no electrophilic transfer capacity
Enables sequential protein modification studies
Cellular model data (HepG2)
Transthiocarbamoylation Thiolated Isothiocyanates Cellular Protein Modification

High-Value Application Scenarios Driven by Orthogonal Reactivity


Fabrication of Chemically Sticky SAMs for Nanoparticle Immobilization

4-Isothiocyanatobenzenethiol is ideally suited for preparing self-assembled monolayers (SAMs) on gold or silver surfaces where the thiol group anchors the molecule and the isothiocyanate group remains free for subsequent covalent attachment of amine-, thiol-, or hydroxyl-functionalized nanoparticles, metal clusters, or biomolecules [1]. This approach has been experimentally validated using isocyanothiol SAMs to irreversibly anchor nanometer-scale gold clusters and a trinuclear nickel cluster, creating well-defined metal–molecule–metal junctions for single-molecule conductance and Coulomb blockade studies [1][2]. Procurement of this compound directly enables 'sticky surface' workflows without the need for post-assembly activation steps required by carboxy-terminated SAMs (e.g., EDC/NHS coupling).

Single-Molecule Conductance on Non-Gold Electrodes

In molecular electronics research employing platinum or palladium break-junction electrodes, 4-isothiocyanatobenzenethiol offers a quantifiable conductance advantage over thiol-terminated analogs. The isothiocyanate headgroup provides approximately 3.5-fold higher single-molecule conductance on Pt electrodes compared to Au electrodes, a differential attributed to stronger NCS–Pt electronic coupling [1]. Researchers developing molecular wires, rectifiers, or sensors on non-Au electrode materials should prioritize this compound over simple aryl dithiols (e.g., 1,4-benzenedithiol) to maximize device current output and signal-to-noise ratio.

Design of Self-Immolative Polymers and H₂S-Releasing Biomaterials

The isothiocyanate group of 4-isothiocyanatobenzenethiol can be exploited in step-growth polyaddition reactions to yield oligo(thiourethane) backbones. As demonstrated with the structural analog 4-isothiocyanatobenzyl alcohol, these polymers can be designed as self-amplified depolymerization systems that release carbonyl sulfide (COS) and hydrogen sulfide (H₂S) upon application of a specific chemical trigger (e.g., phosphine reduction of an aryl azide end-cap) [1]. The thiol group on 4-isothiocyanatobenzenethiol provides an additional functional handle for introducing trigger moieties or for anchoring the polymer to gold surfaces, offering a dual-functional monomer not available from mono-isothiocyanate or mono-thiol building blocks.

Analytical Derivatization and QC Quantitation of Isothiocyanates

Laboratories requiring quantitative analysis of isothiocyanate-containing intermediates or products can rely on the established cyclocondensation reaction with 1,2-benzenedithiol. Aromatic isothiocyanates, including 4-isothiocyanatobenzenethiol, react quantitatively (≥99% conversion) at room temperature to form a UV-active cyclic product (λmax = 365 nm) detectable at sub-nanomole levels [1]. This method provides a robust, generic QC assay for confirming purity and concentration of 4-isothiocyanatobenzenethiol before use in critical conjugation or polymerization workflows, reducing batch-to-batch variability.

Application
Selection Property
Validation Focus
SAM-based nanoparticle immobilization
Orthogonal bifunctional architecture (thiol anchor + NCS conjugation)
Monolayer order and post-assembly reactivity
Single-molecule conductance (Pt/Pd junctions)
NCS headgroup for electrode-material electronic coupling
Contact conductance reproducibility
Stimuli-responsive polymer design
Dual reactive handles (NCS for polymerization, SH for trigger attachment)
Depolymerization kinetics and COS/H₂S release
Isothiocyanate QC quantitation
Quantitative cyclocondensation with 1,2-benzenedithiol
Purity and concentration assessment
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